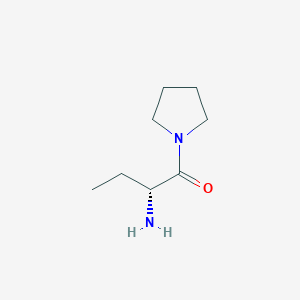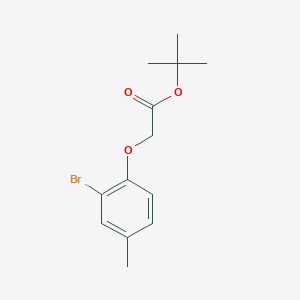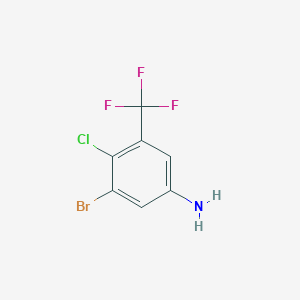
3-Bromo-4-chloro-5-(trifluoromethyl)aniline
Vue d'ensemble
Description
3-Bromo-4-chloro-5-(trifluoromethyl)aniline is a chemical compound with the molecular formula C7H4BrClF3N . It has a molecular weight of 274.46 g/mol . This compound is also known by other names such as 3-bromo-4-chloro-5-(trifluoromethyl)benzenamine .
Synthesis Analysis
The synthesis of 3-Bromo-4-chloro-5-(trifluoromethyl)aniline involves several steps. The process starts with 4-bromo-2-trifluro toluidine as the raw material. This compound is then subjected to acetylation, nitration, deacetylation, deamination, and reduction to produce the target product .Molecular Structure Analysis
The InChI code for this compound is InChI=1S/C7H4BrClF3N/c8-5-2-3(13)1-4(6(5)9)7(10,11)12/h1-2H,13H2 . The compound has a topological polar surface area of 26 Ų . The compound has a complexity of 187 .Chemical Reactions Analysis
The compound has been used in the synthesis of 2-hydroxydiarylamide derivatives for inhibiting TMPRSS4 serine protease activity and suppressing cancer cell invasion . It has also been used to synthesize salicylanilides with antitubercular activities .Physical And Chemical Properties Analysis
The compound has a molecular weight of 274.46 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 272.91677 g/mol .Applications De Recherche Scientifique
Nonlinear Optical Material Potential
4-Chloro-3-(trifluoromethyl)aniline, 4-bromo-3-(trifluoromethyl)aniline, and 4-fluoro-3-(trifluoromethyl)aniline, closely related to 3-Bromo-4-chloro-5-(trifluoromethyl)aniline, have been studied for their potential use in nonlinear optical (NLO) materials. These studies involved experimental and theoretical vibrational analyses using Fourier Transform-Infrared and Fourier Transform-Raman techniques. Theoretical computations revealed insights into hyperconjugation interactions, HOMO-LUMO energy gap, molecular electrostatic potential (MEP) surface analysis, and thermodynamic functions (Revathi et al., 2017).
Transition Metal-Free Synthesis
Research has demonstrated a transition metal-free method for synthesizing meta-bromo- and meta-trifluoromethylanilines, starting from 3-tribromomethylcyclopentanone or 3-(2-bromo-2-chloro-1,1,1-trifluoroethyl)cyclopentanone. This method offers a new approach for the synthesis of anilines with challenging substitution patterns and is significant for producing biologically active compounds (Staudt et al., 2022).
Crystal Structure Analysis
Studies on the crystal structures of various halo-N-(p-cyanobenzylidene)anilines, including bromo and chloro variants, provided insights into molecular interactions and assembly. These studies contribute to understanding the molecular architecture and potential applications in material science and molecular engineering (Ojala et al., 2001).
Epoxy Systems with Improved Water Resistance
Research into N,N-Bis (2, 3-epoxypropyl) aniline and related compounds containing bromo, chloro, and trifluoromethyl substituents focused on synthesizing epoxy systems with enhanced water resistance. This work highlights the importance of halogen substituents in modifying material properties, particularly in the context of epoxy resins and polymers (Johncock & Tudgey, 1983).
Impurity Profiling in Pharmaceuticals
Liquid chromatography (LC) – solid-phase extraction (SPE) / nuclear magnetic resonance (NMR) methodologies have been used for the identification and structural characterization of unknown impurities in 3-bromo-5-(trifluoromethyl)aniline. This approach is crucial in pharmaceutical research for ensuring the purity and safety of drug compounds (Harča et al., 2016).
Vibrational Spectroscopy Studies
Vibrational spectroscopic studies, such as FT-IR and FT-Raman, along with quantum chemical studies, have been conducted on molecules like 2-chloro-5-(trifluoromethyl) aniline. These studies provide valuable information on the molecular structure, chemical reactivity, and thermodynamic parameters, contributing to a deeper understanding of the molecular properties (Karthick et al., 2013).
Chemoselective Amination
The chemoselective functionalization of compounds closely related to 3-Bromo-4-chloro-5-(trifluoromethyl)aniline, like 5-bromo-2-chloro-3-fluoropyridine, has been explored. Such research aids in developing methodologies for selective and efficient synthesis of complex organic molecules (Stroup et al., 2007).
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions . These reactions involve transition metal catalyzed carbon–carbon bond formations .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may participate in electronically divergent processes with a metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby the metal becomes oxidized through its donation of electrons to form a new metal–carbon bond .
Propriétés
IUPAC Name |
3-bromo-4-chloro-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3N/c8-5-2-3(13)1-4(6(5)9)7(10,11)12/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVLAJIQVJQKJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001241940 | |
| Record name | 3-Bromo-4-chloro-5-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001241940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-chloro-5-(trifluoromethyl)aniline | |
CAS RN |
1096698-03-1 | |
| Record name | 3-Bromo-4-chloro-5-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1096698-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-chloro-5-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001241940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



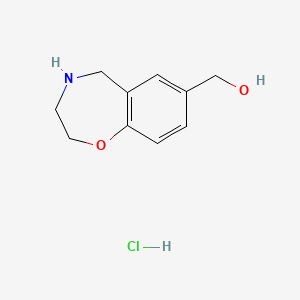
![[3-(Methoxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]amine hydrochloride](/img/structure/B1396809.png)
![1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-2-ol dihydrochloride](/img/structure/B1396811.png)
![2-Imidazo[2,1-b][1,3]thiazol-6-ylbutanoic acid hydrochloride](/img/structure/B1396813.png)
![[(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)-methyl]amine dihydrochloride](/img/structure/B1396814.png)
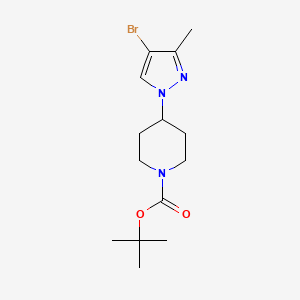

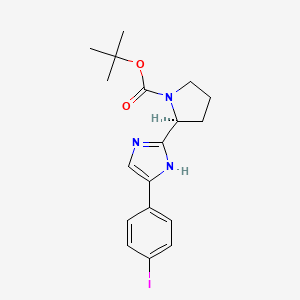

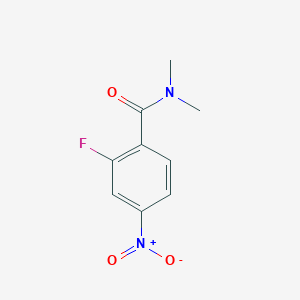
![1-[(2-Chloropyridin-4-yl)methyl]piperazine](/img/structure/B1396825.png)
